Malathion D10 (diethyl D10)

Übersicht

Beschreibung

Malathion-d10 ist eine deuterierte Form von Malathion, einem Organophosphat-Insektizid. Es wird hauptsächlich als interner Standard in der analytischen Chemie verwendet, insbesondere in der Massenspektrometrie, um die Malathion-Konzentration in verschiedenen Proben zu quantifizieren . Die Verbindung zeichnet sich durch den Ersatz von Wasserstoffatomen durch Deuterium aus, was sie für Studien nützlich macht, die präzise Messungen erfordern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Malathion-d10 beinhaltet die Einarbeitung von Deuterium in das Malathionmolekül. Dies wird in der Regel durch eine Reihe von chemischen Reaktionen erreicht, die Wasserstoffatome durch Deuterium ersetzen. Der Prozess beginnt mit der Herstellung von deuteriertem Ethanol, das dann zur Veresterung der entsprechenden Säure verwendet wird. Die Reaktionsbedingungen beinhalten häufig die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um die Einarbeitung von Deuterium zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Malathion-d10 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten zur Handhabung deuterierter Verbindungen und zur Sicherstellung einer hohen Reinheit. Das Endprodukt wird typischerweise durch Verfahren wie Destillation und Chromatographie gereinigt, um die gewünschte isotopen Reinheit zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen

Malathion-d10 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion wandelt Malathion-d10 in Malaoxon-d10 um, ein toxischeres Metabolit.

Hydrolyse: In Gegenwart von Wasser kann Malathion-d10 hydrolysieren, um Diethylfumarat und Dimethylphosphorothioat zu erzeugen.

Substitution: Deuteriumatome in Malathion-d10 können unter bestimmten Bedingungen durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse fördern, mit Reagenzien wie Salzsäure oder Natriumhydroxid.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Malaoxon-d10: Durch Oxidation gebildet.

Diethylfumarat und Dimethylphosphorothioat: Durch Hydrolyse gebildet.

Wissenschaftliche Forschungsanwendungen

Malathion-d10 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:

Umweltstudien: Hilft beim Verfolgen des Abbaus und der Verteilung von Malathion in verschiedenen Ökosystemen.

Toxikologie: In Studien verwendet, um die Toxikokinetik und den Metabolismus von Malathion in verschiedenen Organismen zu verstehen.

Pharmakologie: Unterstützt die Entwicklung von Antidoten und Behandlungen für Malathionvergiftungen.

Wirkmechanismus

Malathion-d10 wirkt, wie Malathion, als Acetylcholinesterase-Inhibitor. Nach Aufnahme in den Zielorganismus bindet es irreversibel an den Serinrest im aktiven katalytischen Zentrum des Cholinesterase-Enzyms. Diese Bindung deaktiviert das Enzym, was zu einem schnellen Anstieg von Acetylcholin an der Synapse führt, das die normale Nervenfunktion stört und zu insektiziden Wirkungen führt .

Analyse Chemischer Reaktionen

Types of Reactions

Malathion-d10 undergoes various chemical reactions, including:

Oxidation: This reaction converts malathion-d10 to malaoxon-d10, a more toxic metabolite.

Hydrolysis: In the presence of water, malathion-d10 can hydrolyze to produce diethyl fumarate and dimethyl phosphorothioate.

Substitution: Deuterium atoms in malathion-d10 can be replaced by other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Malaoxon-d10: Formed through oxidation.

Diethyl fumarate and dimethyl phosphorothioate: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Malathion D10 is widely utilized as an internal standard in analytical methods to quantify malathion and its metabolites in various matrices. Its unique isotopic signature allows for precise measurement in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Purpose : Malathion D10 is employed in GC-MS techniques to enhance the accuracy of pesticide residue analysis.

- Methodology : The isotopic dilution method involves spiking samples with a known quantity of Malathion D10, allowing for the calculation of the original concentration of malathion based on the ratio of the two isotopes.

Table 1: GC-MS Applications of Malathion D10

| Study Reference | Sample Type | Detection Limit | Recovery Rate |

|---|---|---|---|

| Environmental Soil | 0.5 µg/kg | 85-95% | |

| Soybean Extracts | 0.1 µg/mL | 90-98% |

Environmental Monitoring

Malathion D10 is crucial in environmental studies to track pesticide dispersion and degradation in ecosystems.

Monitoring Air Quality

Research has shown that Malathion D10 can be used to monitor air quality by assessing the presence of pesticide residues in atmospheric samples.

Case Study: Air Monitoring in Agricultural Regions

- Objective : To evaluate the impact of agricultural practices on air quality.

- Findings : Samples collected from areas near agricultural fields showed detectable levels of malathion and its metabolites, indicating significant atmospheric transport.

Toxicological Studies

Malathion D10 aids in toxicological assessments by providing a means to trace exposure levels in biological systems.

Metabolism Studies

Studies involving animal models have used Malathion D10 to understand the metabolic pathways of malathion and its toxic effects.

Table 2: Toxicological Research Findings

| Study Reference | Animal Model | Key Findings |

|---|---|---|

| Rats | Identified metabolites with increased toxicity compared to parent compound. | |

| Rabbits | Demonstrated rapid absorption and elimination rates. |

Agricultural Applications

While Malathion itself is widely used as an insecticide, its isotopically labeled counterpart serves primarily for research rather than direct agricultural application.

Residue Analysis in Food Products

Malathion D10 is instrumental in ensuring food safety by quantifying pesticide residues in food products post-harvest.

Case Study: Pesticide Residue Analysis

- Methodology : Food samples were analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) with Malathion D10 as an internal standard.

- Results : The study confirmed compliance with safety regulations regarding pesticide levels in fruits and vegetables.

Wirkmechanismus

Malathion-d10, like malathion, acts as an acetylcholinesterase inhibitor. Upon uptake into the target organism, it binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme. This binding deactivates the enzyme, leading to a rapid build-up of acetylcholine at the synapse, which disrupts normal nerve function and results in the insecticidal effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Malathion: Die nicht-deuterierte Form, die als Insektizid weit verbreitet ist.

Malaoxon: Der oxidierte Metabolit von Malathion, giftiger als die Ausgangssubstanz.

Parathion: Ein weiteres Organophosphat-Insektizid mit ähnlichen Wirkmechanismen.

Einzigartigkeit

Malathion-d10 ist einzigartig aufgrund seiner Deuterium-Markierung, was es besonders nützlich für analytische Anwendungen macht, die eine präzise Quantifizierung erfordern. Das Vorhandensein von Deuteriumatomen liefert eine eindeutige Massendifferenz, die eine genaue Unterscheidung von nicht-deuterierten Verbindungen in der Massenspektrometrie ermöglicht .

Biologische Aktivität

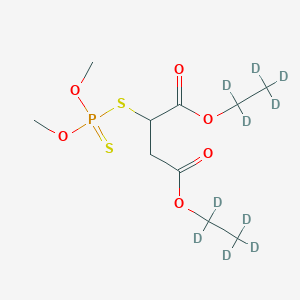

Malathion D10, known chemically as S-[1,2-bis(ethoxy-d5-carbonyl)ethyl] O,O-dimethyl phosphorodithioate , is an organophosphate insecticide widely used in agricultural practices. This article explores the biological activity of Malathion D10, focusing on its toxicological effects, mechanisms of action, and potential therapeutic interventions.

- Chemical Formula : C10H19O6PS2

- Molecular Weight : 234.42 g/mol

- CAS Number : 347841-48-9

Malathion D10 is characterized by its d10 isotopic labeling, which allows for tracking its metabolic pathways and environmental fate.

Malathion acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause neurotoxicity.

Cytotoxicity Studies

Research has demonstrated that exposure to Malathion D10 can lead to significant cytotoxic effects in various cell types. A study using bovine brain microvascular endothelial cells (BMECs) and rat brain microvascular endothelial cells (RBE4) assessed the cytotoxicity of Malathion and its metabolite malaoxon:

- Concentration Range : 0.01 μM to 1 mM

- Cytotoxic Concentrations : Malathion at 10 μM was selected for further assessments based on minimal cytotoxicity observed in preliminary tests .

The study found that Malathion disrupts blood-brain barrier integrity and increases oxidative stress markers in treated cells.

Oxidative Stress Parameters

A recent study evaluated the impact of Malathion on oxidative stress parameters in insects. The results indicated:

- Lipid Peroxidation : Increased by 3.11-fold at a concentration of 0.015 mg/ml compared to control.

- Antioxidant Enzyme Activity : Superoxide dismutase (SOD) and catalase (CAT) activities were significantly elevated in treated groups, indicating a compensatory response to oxidative stress .

| Parameter | Control Group | 0.005 mg/ml | 0.015 mg/ml |

|---|---|---|---|

| Lipid Peroxidation | Baseline | Increased | Increased |

| SOD Activity | Low | High | Higher |

| CAT Activity | Low | High | Higher |

Therapeutic Interventions

Given the toxic effects associated with Malathion exposure, several studies have explored potential therapeutic agents to mitigate its adverse impacts. Notably, essential oils from thyme and oregano have shown promise:

Eigenschaften

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028077 | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-48-9 | |

| Record name | 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.